
2-(Octyldisulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octyldisulfanyl)-1,3-benzothiazole is an organosulfur compound that features a benzothiazole ring substituted with an octyldisulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octyldisulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with octyl disulfide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Octyl Disulfide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Functionalized benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-(Octyldisulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a probe for studying sulfur-related biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Octyldisulfanyl)-1,3-benzothiazole involves its interaction with molecular targets through its sulfur atoms. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The benzothiazole ring can interact with proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
2-Mercaptobenzothiazole: Lacks the octyldisulfanyl group, making it less hydrophobic.
2-(Hexyldisulfanyl)-1,3-benzothiazole: Similar structure but with a shorter alkyl chain.
2-(Dodecyldisulfanyl)-1,3-benzothiazole: Similar structure but with a longer alkyl chain.
Uniqueness: 2-(Octyldisulfanyl)-1,3-benzothiazole is unique due to its optimal balance of hydrophobicity and reactivity, making it suitable for a variety of applications that require specific chemical properties.
Propiedades
Número CAS |
192704-35-1 |
|---|---|
Fórmula molecular |
C15H21NS3 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2-(octyldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H21NS3/c1-2-3-4-5-6-9-12-17-19-15-16-13-10-7-8-11-14(13)18-15/h7-8,10-11H,2-6,9,12H2,1H3 |
Clave InChI |
CYXWNSBYVBWROX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSSC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


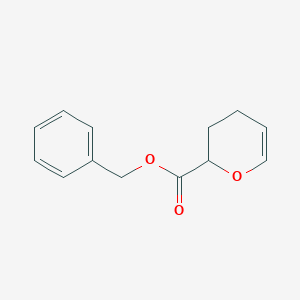
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)


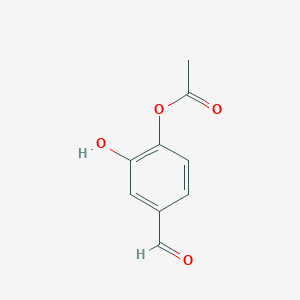
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
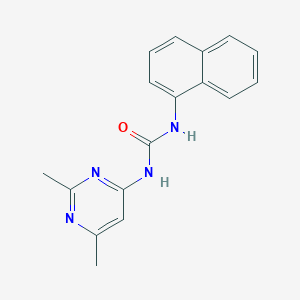
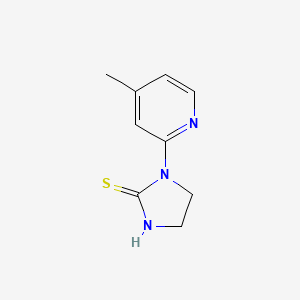
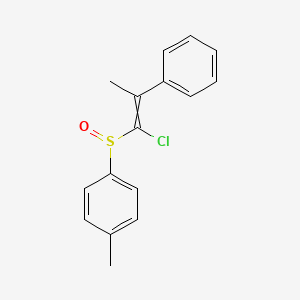
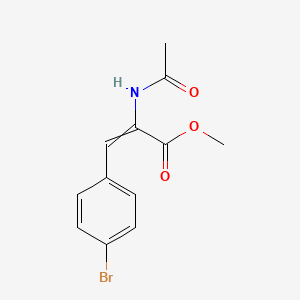
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
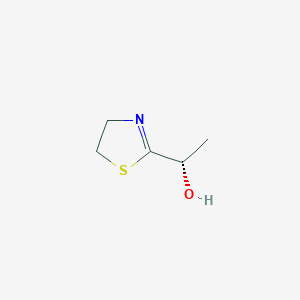

![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
